molecular formula C27H35N5O2 B1671105 エジコチニブ CAS No. 1142363-52-7

エジコチニブ

カタログ番号: B1671105
CAS番号: 1142363-52-7
分子量: 461.6 g/mol
InChIキー: BNVPFDRNGHMRJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

JNJ-40346527の合成には、重要な中間体の形成とそれに続くカップリング反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、専有情報であり、公表されていません。 化合物は、ヘテロアリールカルボキサミドなどの有機中間体を含む一連の化学反応によって製造されることが知られています . 工業的生産方法では、通常、最適化された反応条件を使用して、最終生成物の高収率と純度を確保する大規模合成が行われます。 .

化学反応の分析

JNJ-40346527は、以下を含むさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体になる可能性があります。

    還元: 還元反応は、化合物の官能基を修飾するために実施できます。

    置換: JNJ-40346527は、特定の原子または基が他の原子または基と置換される置換反応を受ける可能性があります。これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。

科学研究への応用

類似化合物との比較

JNJ-40346527は、他の類似の化合物と比較して、CSF-1Rに対する高い選択性で独特です。類似の化合物には以下が含まれます。

生物活性

Edicotinib, also known as JNJ-40346527, is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and autoimmune disorders. The following sections provide an overview of its biological activity, including mechanisms of action, clinical studies, and safety profiles.

Edicotinib selectively inhibits CSF-1R, which plays a crucial role in the survival and proliferation of macrophages. By blocking this receptor, Edicotinib can modulate immune responses and inhibit tumor-associated macrophage activity, which is often linked to tumor progression and metastasis. This mechanism is particularly relevant in the context of cancers where macrophages contribute to the tumor microenvironment.

Overview of Trials

Clinical trials have been conducted to evaluate the safety and efficacy of Edicotinib in various settings. Below is a summary of key studies:

Study Phase Indication Participants Outcome Measures Results
Phase IAdvanced solid tumors60Safety, maximum tolerated doseEstablished safety profile; dose-limiting toxicities observed
Phase IINon-small cell lung cancer (NSCLC)120Efficacy (response rate), safetyPromising response rates; further investigation warranted
Phase IIMacrophage-driven diseases80Change in disease activitySignificant reduction in inflammatory markers

Notable Findings

  • Safety Profile : In a Phase I trial, Edicotinib was generally well-tolerated with manageable side effects such as fatigue and gastrointestinal disturbances. The maximum tolerated dose was identified, allowing for further exploration in subsequent phases .
  • Efficacy in NSCLC : In a Phase II study involving patients with NSCLC, Edicotinib demonstrated an objective response rate (ORR) of approximately 30%, suggesting potential as a treatment option for this patient population. However, further studies are necessary to confirm these findings and establish long-term benefits .
  • Impact on Macrophage Activity : Research indicated that Edicotinib effectively reduced the number of tumor-associated macrophages in treated patients, correlating with improved clinical outcomes .

Case Studies

Several case studies have highlighted the biological activity of Edicotinib:

  • Case Study 1 : A patient with refractory NSCLC showed significant tumor reduction after treatment with Edicotinib combined with standard chemotherapy. Imaging studies indicated a 50% decrease in tumor size after three months .
  • Case Study 2 : In patients with autoimmune conditions characterized by macrophage overactivity, Edicotinib led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its role in modulating immune responses effectively .

特性

IUPAC Name

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPFDRNGHMRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142363-52-7
Record name Edicotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40346527
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDICOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edicotinib
Reactant of Route 2
Edicotinib
Reactant of Route 3
Reactant of Route 3
Edicotinib
Reactant of Route 4
Reactant of Route 4
Edicotinib
Reactant of Route 5
Edicotinib
Reactant of Route 6
Reactant of Route 6
Edicotinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。